4-Chloro-N-phenylbenzene-1-sulfinamide

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

4-Chloro-N-phenylbenzene-1-sulfinamide (CAS 14934-01-1) is an organosulfur compound belonging to the sulfinamide class, characterized by an S(IV) chiral center and a signature N-phenylsulfinamide core structure. Unlike its oxidized sulfonamide analogs, the sulfinamide group possesses a unique balance of stability and reactivity , making it a critical functional handle for chiral auxiliary applications, organocatalyst design, and as a precursor to high-value S(VI) pharmacophores such as sulfoximines and sulfonimidamides.

Molecular Formula C12H10ClNOS
Molecular Weight 251.73
CAS No. 14934-01-1
Cat. No. B2648669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-phenylbenzene-1-sulfinamide
CAS14934-01-1
Molecular FormulaC12H10ClNOS
Molecular Weight251.73
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H
InChIKeyGBJXBJOPDAAFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-phenylbenzene-1-sulfinamide (CAS 14934-01-1): A Distinctive Sulfinamide Scaffold for Chemical Biology and Asymmetric Synthesis


4-Chloro-N-phenylbenzene-1-sulfinamide (CAS 14934-01-1) is an organosulfur compound belonging to the sulfinamide class, characterized by an S(IV) chiral center and a signature N-phenylsulfinamide core structure . Unlike its oxidized sulfonamide analogs, the sulfinamide group possesses a unique balance of stability and reactivity [1], making it a critical functional handle for chiral auxiliary applications, organocatalyst design, and as a precursor to high-value S(VI) pharmacophores such as sulfoximines and sulfonimidamides [2]. The para-chloro substitution on the phenyl ring enhances electrophilicity and provides a reactive site for further functionalization, distinguishing it from unsubstituted or alkyl-substituted analogs .

Beyond Simple Analogs: Why 4-Chloro-N-phenylbenzene-1-sulfinamide Cannot Be Substituted with Generic Sulfonamides or Unsubstituted Sulfinamides


Generic substitution of 4-Chloro-N-phenylbenzene-1-sulfinamide (14934-01-1) with a sulfonamide or an unsubstituted sulfinamide is scientifically unsound due to critical differences in oxidation state and substitution pattern that dictate divergent reactivity, stability, and application scope. Sulfonamides possess an S(VI) center, rendering them chemically and stereochemically inert compared to the configurationally stable yet synthetically versatile S(IV) chiral center of sulfinamides [1]. This S-chirogenic nature is fundamental to the compound's utility as a chiral auxiliary and ligand [2]. Furthermore, the para-chloro substituent in 14934-01-1 is not a passive moiety; it modulates the electronic environment of the sulfur center, enhances electrophilicity for cross-coupling reactions , and serves as a specific recognition element in biological systems, a feature absent in non-halogenated or alkyl-substituted sulfinamides like tert-butanesulfinamide [3].

Quantitative Differentiation of 4-Chloro-N-phenylbenzene-1-sulfinamide (14934-01-1) vs. Structural Analogs: A Comparative Evidence Guide


Electrophilicity Enhancement: Quantified Reactivity of 4-Chloro-Substituted Sulfinamide vs. Unsubstituted Parent

The para-chloro substituent in 4-chloro-N-phenylbenzene-1-sulfinamide significantly increases its electrophilicity compared to the unsubstituted N-phenylbenzene-1-sulfinamide. This is a class-level inference based on established Hammett substituent constants, where a para-chloro group (σp = 0.23) increases the electrophilicity of the sulfur center, facilitating nucleophilic attack and metal-catalyzed cross-coupling reactions [1]. This property directly contrasts with alkyl-substituted sulfinamides like tert-butanesulfinamide, which are electron-rich and more nucleophilic, dictating their use in different synthetic pathways [2].

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Stereochemical Configuration: Divergent Utility of S(IV)-Sulfinamides Compared to S(VI)-Sulfonamides

The sulfinamide functional group in 4-chloro-N-phenylbenzene-1-sulfinamide possesses a configurationally stable chiral S(IV) center, which is the basis for its utility in asymmetric synthesis. In contrast, sulfonamides possess an achiral S(VI) center and cannot serve as chiral auxiliaries or stereodirecting groups [1]. A sulfinamide-based organocatalyst can achieve up to 95% yield and 99% enantioselectivity in asymmetric ring-opening reactions, a performance metric unattainable by a sulfonamide analog due to the lack of sulfur chirality [2].

Chiral Auxiliary Asymmetric Synthesis Organocatalysis

Biological Activity Profile: 4-Chloro Substitution Enhances Binding Affinity in N-Phenylsulfonamide-Derived Inhibitors

In a series of N-phenylsulfonamide derivatives, compounds containing a chloro-substituent on the phenyl ring exhibited potent enzyme inhibition. While the exact Ki for 4-chloro-N-phenylbenzene-1-sulfinamide is not directly reported, a closely related N-phenylsulfonamide series (compounds 1-12) demonstrated inhibition of carbonic anhydrase (CA) and cholinesterase (ChE) enzymes with Ki values ranging from 9.7 nM to 93.7 nM [1]. The study highlights that substitution pattern, particularly with hydroxyl and methoxy groups, dramatically impacts potency, but the presence of a halogen on the aromatic ring is a common feature of active compounds [2].

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Divergent Stability and Synthetic Utility: S(IV)-Sulfinamide as a Stable Chiral Precursor vs. Labile Sulfinyl Chloride

4-Chloro-N-phenylbenzene-1-sulfinamide (14934-01-1) represents a stable, storable form of a chiral sulfur(IV) synthon. In contrast, a common alternative starting material, a sulfinyl chloride, is often unstable, corrosive, and difficult to handle [1]. The kinetic resolution of racemic sulfinamides can provide enantioenriched material with high selectivity (e.g., S-factor >150) [2]. This method is applied to stable sulfinamides, not their unstable chloride analogs, highlighting a key practical advantage in procurement and use.

Chiral Building Block Synthetic Methodology Stereoselective Synthesis

Specific Reactivity Handle: The Para-Chloro Substituent as a Site for Pd-Catalyzed Cross-Coupling Not Available in Unsubstituted Analogs

The presence of a para-chloro substituent on the phenyl ring of 4-chloro-N-phenylbenzene-1-sulfinamide provides a specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This allows for the late-stage diversification of the sulfinamide scaffold, a capability absent in the unsubstituted parent compound (N-phenylbenzene-1-sulfinamide) or in alkyl sulfinamides like tert-butanesulfinamide [2].

Cross-Coupling Diversification Chemical Biology

Recommended Application Scenarios for 4-Chloro-N-phenylbenzene-1-sulfinamide (CAS 14934-01-1) Based on Evidence


Asymmetric Synthesis: Development of Chiral Organocatalysts and Ligands

This compound is a prime candidate for developing novel chiral organocatalysts. As established, the S(IV) chiral center is essential for asymmetric induction (see Evidence Item 2). The para-chloro group offers a convenient site for attaching a second binding motif (e.g., a hydrogen-bond donor/acceptor) to create bifunctional catalysts, thereby achieving high enantioselectivities (e.g., >95% e.e.) in target reactions [1]. Its use as a precursor to chiral S(VI) ligands like sulfoximines is also a validated, high-value application [2].

Medicinal Chemistry: Lead Optimization and SAR Studies for Kinase or CA Inhibition

Given the potent enzyme inhibition (Ki in nM range) observed in structurally related N-phenylsulfonamide series (see Evidence Item 3), 4-chloro-N-phenylbenzene-1-sulfinamide serves as an ideal scaffold for hit-to-lead optimization [3]. Its core structure is a known privileged scaffold for kinase inhibitors [4]. The para-chloro group is an established pharmacophore element for halogen bonding and can be varied through cross-coupling (see Evidence Item 5) to explore structure-activity relationships (SAR).

Chemical Biology: Synthesis of Diversified Sulfinamide Libraries via Late-Stage Functionalization

The unique combination of a stable, chiral sulfinamide core and a reactive aryl chloride handle (see Evidence Items 4 and 5) makes this compound an exceptional starting point for building small-molecule libraries. Researchers can install the core scaffold and then use the chloro-group as a handle for Pd-catalyzed cross-coupling to introduce a vast array of functional groups, enabling rapid exploration of chemical space for biological target identification or tool compound development [5].

Process Chemistry: Stable Chiral Building Block for GMP Manufacturing

Unlike unstable or corrosive alternatives like sulfinyl chlorides, 4-chloro-N-phenylbenzene-1-sulfinamide is a stable, solid reagent that can be stored and handled under standard conditions (see Evidence Item 4) . This stability profile makes it a far superior choice for process development and scale-up, including GMP manufacturing, where supply chain reliability and safe handling of intermediates are paramount. Its use minimizes hazards and simplifies experimental protocols, offering a clear procurement advantage over more sensitive alternatives [6].

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